3,4-Dimethylhippuric acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds such as 4-methylhippuric acid and derivatives has been explored through various methods. For instance, the synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethyl aniline involves condensation with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization with concentrated H2SO4 and oxidation in alkaline hydrogen peroxide solution, with an overall yield of 34.3% (Cheng Lin, 2013). Although this process does not directly relate to 3,4-Dimethylhippuric acid, it provides insight into the synthetic routes for structurally similar compounds.
Molecular Structure Analysis
The molecular structure of 4-methylhippuric acid, closely related to this compound, reveals that it can exist in multiple stable molecular structures in the solid state due to its backbone containing three rotatable bonds. Polymorph I and II of 4-methylhippuric acid have been prepared, showcasing the molecule's ability to adopt different conformations based on the preparation method, indicating the potential for this compound to exhibit similar polymorphism (M. Guillén et al., 2020).
Chemical Reactions and Properties
The reactivity and chemical properties of this compound can be inferred from studies on similar compounds. For instance, the potentiometric and spectroscopic studies on the dimethyltin(IV) complexes of 2-hydroxyhippuric acid shed light on the coordination chemistry and possible reactions this compound might undergo under specific conditions (A. Jancsó et al., 2001).
Physical Properties Analysis
While specific studies directly addressing the physical properties of this compound are limited, related research provides valuable insights. For example, the determination method for urinary 3,5-dimethylhippuric acid through high-performance liquid chromatography highlights the compound's solubility and behavior in biological monitoring scenarios, suggesting similar analytical approaches could be applied to this compound (S. Busini et al., 1992).
Chemical Properties Analysis
The urinary excretion study of this compound in workers exposed to 1,2,4-trimethylbenzene provides direct evidence of its role as a metabolite and its chemical behavior in biological systems. This study shows a positive correlation between the level of exposure to 1,2,4-trimethylbenzene and the concentration of urinary this compound, highlighting its potential use as a biological monitoring marker (M. Ichiba et al., 1992).
Scientific Research Applications
Biological Monitoring of Chemical Exposure : 3,4-Dimethylhippuric acid is used as a biomarker for exposure to 1,2,4-trimethylbenzene (124TMB). Studies show that urinary excretion of this compound is positively correlated with the level of exposure to 124TMB, making it a useful indicator for biological monitoring of such exposure (Ichiba et al., 1992), (Fukaya et al., 1994).
Urinary Excretion Analysis : A study on human exposure to trimethylbenzene vapor showed that about 22% of the inhaled amount of 1,2,4-TMB was excreted as dimethylhippuric acids within 24 hours, mainly as this compound (Järnberg et al., 1997).
Metabolic Studies : Research into the metabolism of pseudocumene in rabbits identified this compound as a major urinary metabolite, suggesting its potential as a biological indicator of exposure to pseudocumene (Cerf et al., 1980).
Toxicokinetics and Modeling : Physiologically based toxicokinetic modeling studies for 1,2,4-trimethylbenzene (TMB) inhalation exposure in humans involve this compound as a metabolite. This modeling helps in understanding how different factors influence potential biomarkers of exposure like TMB in blood and this compound in urine (Järnberg & Johanson, 1999).
Safety and Hazards
3,4-Dimethylhippuric acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wash hands thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and to wash with plenty of soap and water if it comes into contact with skin .
Mechanism of Action
Target of Action
3,4-Dimethylhippuric acid is a metabolite of 1,2,4-trimethylbenzene (1,2,4-TMB) .
Mode of Action
It is known to be a metabolite of 1,2,4-trimethylbenzene, suggesting it may play a role in the metabolism and detoxification of this compound .
Biochemical Pathways
It is known to be a metabolite of 1,2,4-trimethylbenzene, indicating it is part of the metabolic pathway for this compound .
Pharmacokinetics
It has been detected in the urine of workers exposed to 1,2,4-trimethylbenzene, suggesting it is excreted from the body through the urinary system . The urinary concentration of this compound was found to be low at the start of each shift and high at the end, indicating that its levels in the body may fluctuate with exposure to 1,2,4-trimethylbenzene .
Result of Action
Its presence in urine following exposure to 1,2,4-trimethylbenzene suggests it may play a role in the body’s response to this compound .
Action Environment
The action of this compound may be influenced by environmental factors such as the level of exposure to 1,2,4-trimethylbenzene . For example, the urinary concentration of this compound was found to increase with exposure to 1,2,4-trimethylbenzene .
properties
IUPAC Name |
2-[(3,4-dimethylbenzoyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-9(5-8(7)2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHXVMSVUHHHAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177656 | |
Record name | 3,4-Dimethylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23082-12-4 | |
Record name | 3,4-Dimethylhippuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023082124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylhippuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(3,4-dimethylphenyl)formamido]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3,4-dimethylhippuric acid in occupational health?
A: this compound serves as a valuable biomarker for assessing exposure to 1,2,4-trimethylbenzene, a common industrial solvent. Studies have shown a direct correlation between the levels of this compound in urine and the extent of 1,2,4-trimethylbenzene exposure in workers. [, , , ] This correlation makes it a useful tool in occupational health monitoring.
Q2: How is this compound formed in the body?
A: this compound is a metabolite of 1,2,4-trimethylbenzene. [, , ] Following exposure, 1,2,4-trimethylbenzene undergoes a series of metabolic transformations in the liver, ultimately resulting in the formation of this compound, which is then excreted in the urine.
Q3: How do physiological factors like exercise affect the levels of this compound?
A: Research utilizing physiologically based toxicokinetic models suggests that physical activity can significantly influence the levels of this compound in the body. [] Increased physical exertion, such as moderate exercise, can lead to elevated levels of this metabolite in urine, particularly in the period immediately following exposure. This highlights the importance of considering activity levels when interpreting biomarker data.
Q4: Does the timing of urine sample collection impact the interpretation of this compound levels?
A: Yes, the timing of urine sample collection is crucial when utilizing this compound as a biomarker for 1,2,4-trimethylbenzene exposure. [] End-of-shift urine samples primarily reflect the exposure from that specific workday, while samples collected before the start of a shift, particularly on a Friday, provide a more cumulative measure of exposure over the entire workweek. This understanding is vital for accurate exposure assessment and risk management.
Q5: How is this compound quantified in urine samples?
A5: While the provided research abstracts do not detail specific analytical techniques, the quantification of this compound in urine samples likely involves methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS). These methods offer the sensitivity and selectivity required to accurately measure metabolite levels in biological matrices.
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